molecular formula C13H18O3 B13679951 Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate

Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate

Cat. No.: B13679951
M. Wt: 222.28 g/mol
InChI Key: PVPVBGMNWKNMMX-UHFFFAOYSA-N
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Description

Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate typically involves the esterification of 3-(tert-Butyl)-4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow reactors, which allow for better control of reaction conditions and higher efficiency compared to batch processes. The use of flow reactors also reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(tert-Butyl)-4-hydroxybenzaldehyde.

    Reduction: 2-[3-(tert-Butyl)-4-hydroxyphenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer both antioxidant and enzyme inhibitory properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-(3-tert-butyl-4-hydroxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-7-9(5-6-11(10)14)8-12(15)16-4/h5-7,14H,8H2,1-4H3

InChI Key

PVPVBGMNWKNMMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC(=O)OC)O

Origin of Product

United States

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